molecular formula C15H20F3NO B12946443 N-(3-(Trifluoromethyl)phenyl)octanamide

N-(3-(Trifluoromethyl)phenyl)octanamide

Cat. No.: B12946443
M. Wt: 287.32 g/mol
InChI Key: WRPCPDBDHANZQW-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)octanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)octanamide typically involves the reaction of 3-(trifluoromethyl)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)aniline+Octanoyl chlorideThis compound+HCl\text{3-(Trifluoromethyl)aniline} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethyl)aniline+Octanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)octanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)octanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amide group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Trifluoromethyl)phenyl)octanamide
  • N-(4-(Trifluoromethyl)phenyl)octanamide
  • N-(3-(Trifluoromethyl)phenyl)hexanamide

Uniqueness

N-(3-(Trifluoromethyl)phenyl)octanamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The octanamide chain also contributes to its distinct properties compared to shorter or longer alkyl chains.

Properties

Molecular Formula

C15H20F3NO

Molecular Weight

287.32 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]octanamide

InChI

InChI=1S/C15H20F3NO/c1-2-3-4-5-6-10-14(20)19-13-9-7-8-12(11-13)15(16,17)18/h7-9,11H,2-6,10H2,1H3,(H,19,20)

InChI Key

WRPCPDBDHANZQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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